molecular formula C₂₄H₃₈K₄O₁₆S₄ B1139727 Petromyzonol-3,7,12,21-tetrasulfate CAS No. 384342-62-5

Petromyzonol-3,7,12,21-tetrasulfate

Cat. No. B1139727
M. Wt: 867.2
InChI Key:
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Description

Synthesis Analysis

The synthesis of sulfated compounds often involves selective protection of hydroxyl groups, catalytic hydrogenation, and subsequent sulfation. For example, the synthesis of tetrahydrocorticosteroid sulfates involves selective protection, reduction of 3-oxo-steroids, and sulfation of hydroxy groups at specific positions using sulfur trioxide-triethylamine complex (Okihara et al., 2010).

Molecular Structure Analysis

The molecular structure of sulfated compounds can be intricate, involving multiple stereocenters and functional groups. Studies on similar compounds, such as chlorosulfolipids and their chlorinated and sulfated derivatives, provide insights into complex molecular structures involving covalently bound elements and sulfate groups (Elovson & Vagelos, 1970).

Chemical Reactions and Properties

Sulfated compounds participate in a variety of chemical reactions, reflecting their chemical properties. For example, hydrogensulfate and tetrakis(hydrogensulfato)borate ionic liquids, synthesized from hydrogensulfate, demonstrate catalytic activity in Brønsted-acidic systems for Friedel–Crafts alkylation, showing the interplay of acidity and solubility effects (Wasserscheid, Sesing, & Korth, 2002).

Physical Properties Analysis

The physical properties of sulfated compounds, such as solubility and phase behavior, can be influenced by the presence of sulfate groups. For instance, the study of monosulfate in the presence of iron discusses the phase behavior and solubility product of Fe-containing monosulfate, demonstrating the effects of sulfate groups on physical properties (Dilnesa et al., 2012).

Chemical Properties Analysis

The chemical properties of sulfated compounds, such as reactivity and stability, are crucial for understanding their behavior in various environments. The synthesis and characterization of cortisol sulfates and tetrahydrocortisol disulfates provide insights into the reactivity of sulfated steroids, which can be related to the chemical properties of Petromyzonol-3,7,12,21-tetrasulfate (Kornel, Kleber, & Conine, 1964).

Scientific Research Applications

Pheromone Research and Pest Management

The discovery and application of a migratory pheromone in an invasive fish, the sea lamprey (Petromyzon marinus), have significant implications for pest management strategies. The sea lamprey's invasion in the Laurentian Great Lakes triggered a collapse in fisheries, leading to a toxicant-based control program. Research has identified the most active components of a migratory pheromone used by sea lampreys, which include sulfated steroids like petromyzonamine disulphate (PADS), petromyzosterol disulphate (PSDS), and petromyzonol sulphate (PS). This pheromone shows remarkable potency and potential to enhance various control strategies within an integrated pest management (IPM) scheme. However, the development of a pheromonally guided pest management program for an invasive fish presents significant scientific and policy challenges, including the synthesis of sufficient quantities of pheromonal components and their deployment in natural waters (Sorensen & Hoye, 2007).

Advanced Oxidation Processes for Water Treatment

Research on persulfate-based advanced oxidation processes (AOPs) as an alternative to hydrogen peroxide-based processes for water treatment has been accumulating. These processes, which involve the activation of peroxide bonds in persulfate precursors, have demonstrated the capacity to degrade a wide range of organic pollutants. Compared to traditional AOPs, persulfate-based AOPs may involve different in-situ generated oxidants, such as sulfate radical and singlet oxygen, and potentially non-radical oxidation pathways. The critical review by Lee, von Gunten, and Kim (2020) addresses the activation mechanisms of peroxymonosulfate and peroxydisulfate, the properties of the main oxidizing species, and the impact of water parameters on persulfate-driven chemistry. This research emphasizes the need for parallel efforts to overcome knowledge roadblocks for the practical use of persulfate-based AOPs in water treatment (Lee, von Gunten, & Kim, 2020).

Environmental Impact of Lampricides

The environmental fate and effects of the lampricide TFM, used primarily in the Great Lakes basin for the control of the sea lamprey, have been reviewed. TFM's environmental effects are transient, with individual organisms and aquatic communities returning to pretreatment conditions after treatments have concluded. TFM is not persistent, is detoxified, and presents minimal long-term toxicological risk. However, TFM acts as an estrogen agonist, and further testing may be required to define the nature and magnitude of this effect. Minimal risk to aquatic organisms is expected due to the limited exposure duration and treatment cycles (Hubert, 2003).

Safety And Hazards

The safety and hazards associated with Petromyzonol-3,7,12,21-tetrasulfate are not specified in the search results .

properties

InChI

InChI=1S/C24H42O16S4.K/c1-14(5-4-10-37-41(25,26)27)17-6-7-18-22-19(13-21(24(17,18)3)40-44(34,35)36)23(2)9-8-16(38-42(28,29)30)11-15(23)12-20(22)39-43(31,32)33;/h14-22H,4-13H2,1-3H3,(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);/t14-,15-,16-,17-,18+,19+,20-,21+,22+,23+,24-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURXMTWIRFTOAA-HSJYDADISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCOS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OS(=O)(=O)O)C)OS(=O)(=O)O)OS(=O)(=O)O)C.[K]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCOS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)OS(=O)(=O)O)OS(=O)(=O)O)C.[K]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42KO16S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

753.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Petromyzonol-3,7,12,21-tetrasulfate

CAS RN

384342-62-5
Record name Cholane-3,7,12,24-tetrol, tetrakis(hydrogen sulfate), tetrapotassium salt, (3α,5α,7α,12α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=384342-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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